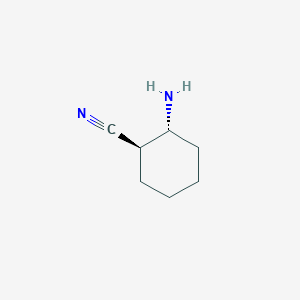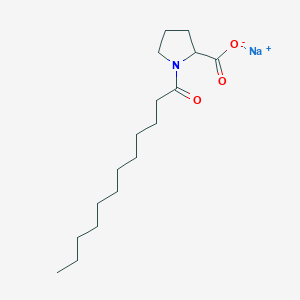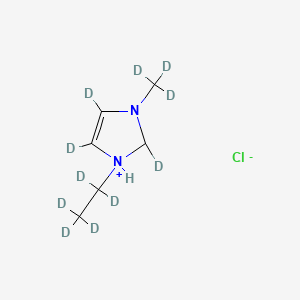
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms into the pyrimidine ring.
Amination: Substitution of a halogen atom with an amine group.
Coupling Reaction: Coupling of the pyrimidine derivative with 2,4-difluoroaniline under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could result in various functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-fluoro-N-(2,6-difluorophenyl)pyrimidinamine
- 5-Bromo-2-chloro-N-(2,4-difluorophenyl)-4-pyrimidinamine
Uniqueness
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C10H4BrCl2F2N3 |
|---|---|
Poids moléculaire |
354.96 g/mol |
Nom IUPAC |
5-bromo-2,6-dichloro-N-(2,4-difluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H4BrCl2F2N3/c11-7-8(12)17-10(13)18-9(7)16-6-2-1-4(14)3-5(6)15/h1-3H,(H,16,17,18) |
Clé InChI |
CEIPQJAWWLUOMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)NC2=C(C(=NC(=N2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid](/img/structure/B12280664.png)





![2-((2S)Pyrrolidin-2-YL)benzo[B]furan](/img/structure/B12280702.png)


![4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12280714.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)
![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)
